molecular formula C10H12N2 B8685456 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline

Cat. No.: B8685456
M. Wt: 160.22 g/mol
InChI Key: GQPLJQRKBXRVMQ-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline is an organic compound that features a phenylamine group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline typically involves the reaction of a phenylamine derivative with a dihydropyrrole precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylamine is reacted with a halogenated dihydropyrrole under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylamine group can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine): A related compound with a pyridine ring instead of a phenylamine group.

    Nicotine Impurity D: Another similar compound with structural similarities to 4-(3,4-dihydro-2H-pyrrol-5-yl)aniline.

Uniqueness

This compound is unique due to its specific combination of a phenylamine group and a dihydropyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(3,4-dihydro-2H-pyrrol-5-yl)aniline

InChI

InChI=1S/C10H12N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7,11H2

InChI Key

GQPLJQRKBXRVMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiHMDS (1.67 g, 10.0 mmol) is added to a 100 mL round bottom flask. Toluene (25 mL) is added followed by addition of Pd2(dba)3.CHCl3 (100 mg, 0.1 mmol) and P(tBu)3.HBF4 (78 mg, 0.27 mmol). 5-(4-Bromo-phenyl)-3,4-dihydro-2H-pyrrole (1.5 g, 6.7 mmol) is added to the flask. After degassing, the mixture is stirred at room temperature overnight. TLC is used to determine complete consumption of the starting bromide. The reaction mixture is diluted with ether and poured into dilute HCl (aq). The ether layer is discarded and the aqueous layer is basified with NH4OH and extracted with CH2Cl2. The CH2Cl2 layer is dried and concentrated to provide the desired product (820 mg, 76%). 1H NMR (300 MHz, CDCl3) ∂ 7.66 (2H, d, J=8.4 Hz), 6.67 (2H, d, J=8.1 Hz), 3.98-4.03(2H, m), 3.88 (2H, br), 2.85-2.92 (2H, m), 1.97-2.04 (2H, m). MS (ESI): 162 (M+1)+1.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
78 mg
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
76%

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